Product packaging for Risedronic acid monohydrate(Cat. No.:)

Risedronic acid monohydrate

Cat. No.: B14793328
M. Wt: 301.13 g/mol
InChI Key: SASLGGGHGGSNGY-UHFFFAOYSA-N
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Description

Evolution of Bisphosphonates: A Historical Perspective

The journey of bisphosphonates from industrial chemicals to cornerstone pharmaceuticals is a testament to scientific curiosity and therapeutic innovation. unl.ptnih.gov Initially synthesized in the 19th century for applications such as preventing corrosion, their biological potential was not realized until the late 1960s. wikipedia.orgnih.gov These stable analogs of inorganic pyrophosphate demonstrated a remarkable ability to bind to hydroxyapatite (B223615) crystals in bone, a characteristic that would become central to their therapeutic action. unl.ptnih.gov

First and Second Generation Bisphosphonates

The first generation of bisphosphonates, including etidronic acid and clodronic acid, emerged in the 1970s and 1980s. wikipedia.org These compounds function by being metabolized into non-hydrolyzable ATP analogs within osteoclasts, the cells responsible for bone breakdown. nih.govpharmgkb.org The accumulation of these cytotoxic analogs disrupts cellular processes and induces apoptosis (programmed cell death) in osteoclasts. nih.govpocketdentistry.com

The advent of second-generation bisphosphonates, such as pamidronate and alendronate, introduced nitrogen-containing side chains, which significantly enhanced their anti-resorptive potency. unl.ptwikipedia.org This structural modification shifted their primary mechanism of action away from ATP analog formation. Instead, these compounds target a key enzyme in the mevalonate (B85504) pathway, farnesyl pyrophosphate synthase (FPPS). nih.govpocketdentistry.com

Risedronic Acid Monohydrate as a Third-Generation Bisphosphonate

Risedronic acid is classified as a third-generation bisphosphonate, distinguished by its heterocyclic nitrogen-containing side chain. drugbank.compocketdentistry.comorthobullets.com This structural feature contributes to its high potency in inhibiting bone resorption. orthobullets.comiiarjournals.org Like the second-generation compounds, risedronic acid's primary mechanism of action is the inhibition of FPPS. nih.govnih.gov This inhibition prevents the synthesis of essential isoprenoid lipids that are necessary for the post-translational modification of small GTPase signaling proteins. pocketdentistry.com The disruption of these signaling pathways impairs osteoclast function and survival, ultimately leading to a reduction in bone resorption. drugbank.comnih.gov

Significance of this compound in Bone Biology Research

Risedronic acid has proven to be an invaluable tool in elucidating the intricate processes of bone remodeling. Its high affinity for hydroxyapatite allows it to be selectively taken up by osteoclasts at sites of active bone resorption. unl.ptnih.gov This targeted action has enabled researchers to study the specific consequences of osteoclast inhibition on bone structure and strength.

Key Research Findings:

Inhibition of Osteoclast Differentiation and Activity: Studies have demonstrated that risedronic acid directly inhibits the differentiation of osteoclast precursors and the activity of mature osteoclasts. nih.gov It has been shown to suppress the expression of key factors like c-Fos and nuclear factor of activated T-cells c1 (NFATc1), which are crucial for osteoclastogenesis. nih.gov

Impact on Bone Mineral Density and Microarchitecture: Research has consistently shown that risedronic acid significantly increases bone mineral density (BMD) at various skeletal sites, including the lumbar spine and femoral neck. nih.govnih.govnih.gov Beyond simply increasing density, it has been observed to positively influence bone microarchitecture by reducing the resorption of both trabecular and cortical bone. nih.gov This can lead to improvements in bone thickness and a reduction in cortical porosity. nih.gov

Fracture Risk Reduction: A substantial body of evidence from clinical trials supports the efficacy of risedronic acid in reducing the risk of vertebral and non-vertebral fractures. nih.govnih.govnih.govcochranelibrary.com Studies have demonstrated significant fracture risk reduction in various populations, including postmenopausal women and men undergoing corticosteroid therapy. nih.govcochranelibrary.comresearchgate.net The Hip Intervention Program (HIP) trial was a landmark study that established risedronate's ability to prevent hip fractures in elderly women with osteoporosis. ccjm.org

Contemporary Research Trajectories for this compound

Current research continues to explore the full therapeutic potential and nuanced mechanisms of risedronic acid.

Emerging Areas of Investigation:

Anti-tumor Effects: There is growing interest in the direct anti-tumor activity of bisphosphonates, including risedronate. nih.gov Research is investigating its potential to induce apoptosis and inhibit the growth of cancer cells, particularly in the context of bone metastases and osteosarcoma. iiarjournals.orgnih.gov

Inflammatory Bone Loss: Studies are examining the efficacy of risedronic acid in mitigating bone loss associated with inflammatory conditions. nih.gov Research using animal models of lipopolysaccharide (LPS)-mediated bone loss has shown that risedronate can significantly attenuate this pathological process. nih.gov

Local Delivery and Bone Healing: The potential benefits of locally administering risedronate to enhance bone healing are being explored. nih.gov Studies are investigating its use in combination with bone grafts to promote more rapid and robust bone formation in settings like critical-size bone defects. nih.gov

Comparative Efficacy and Long-Term Effects: Ongoing research and meta-analyses continue to refine our understanding of risedronate's efficacy in comparison to other bisphosphonates and its long-term impact on bone health. nih.govcochranelibrary.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO8P2 B14793328 Risedronic acid monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO8P2

Molecular Weight

301.13 g/mol

IUPAC Name

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;hydrate

InChI

InChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);1H2

InChI Key

SASLGGGHGGSNGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O

Origin of Product

United States

Molecular and Structural Investigations of Risedronic Acid Monohydrate

Crystallographic Analysis and Polymorphism

The solid-state structure of risedronic acid and its salts is complex, exhibiting multiple hydration states and polymorphism, which have been the subject of extensive investigation. The crystalline form can significantly influence the physicochemical properties of the active pharmaceutical ingredient.

Risedronic acid, particularly as its monosodium salt, is known to exist in several hydration states. researchgate.net Research has identified and characterized at least four distinct hydrates: a monohydrate, dihydrate, hemi-pentahydrate (also referred to as 2.5-hydrate), and a variable hydrate. researchgate.netnih.govresearchgate.netgoogle.com An anhydrate form has also been reported. researchgate.netnih.gov

The formation of these different hydrated species can be influenced by the crystallization conditions, such as pH. researchgate.net For instance, crystals of risedronic acid monohydrate have been obtained directly from synthesis, whereas recrystallization at varying pH values can yield the dihydrate or the hemi-pentahydrate forms. researchgate.net The monohydrate contains one molecule of water per molecule of the risedronic acid moiety. researchgate.netgoogle.com

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides unambiguous determination of a molecule's three-dimensional structure. youtube.comyoutube.com The crystal structure of risedronate monohydrate has been successfully elucidated using this method. researchgate.netcrystallography.net These studies provide definitive proof of the molecular structure and the stoichiometry of hydration. researchgate.net

The monohydrate, with the chemical name [1-hydroxy-1-phosphono-2-(pyridinium-3-yl)ethyl] phosphonate (B1237965) monohydrate, crystallizes in the monoclinic space group P 1 21/n 1. researchgate.netcrystallography.net Detailed crystallographic data obtained from single-crystal analysis at a temperature of 193 K are presented in the table below. crystallography.net

science
ParameterValue
Chemical FormulaC₇H₁₃NO₈P₂
Space GroupP 1 21/n 1
Crystal SystemMonoclinic
a (Å)7.1219 ± 0.0015
b (Å)10.694 ± 0.002
c (Å)14.71 ± 0.003
α (°)90
β (°)101.996 ± 0.004
γ (°)90
Cell Volume (ų)1095.9 ± 0.4
Temperature (K)193 ± 2

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids and is extensively used to identify and differentiate the various polymorphic and pseudo-polymorphic forms of risedronate. nih.goviucr.orgmdpi.com Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for that specific phase. google.com

For cases where single crystals are difficult to obtain, the Rietveld refinement method can be applied to high-quality powder diffraction data to determine or refine a crystal structure. wikipedia.org This technique involves fitting a calculated theoretical diffraction profile to the entire measured experimental pattern using a least-squares approach. wikipedia.orgcambridge.org The structure of risedronate sodium hemipentahydrate, for example, was solved and refined from synchrotron powder diffraction data using Rietveld and density functional techniques. cambridge.orgcambridge.org This powerful method allows for the extraction of detailed structural information, such as lattice parameters and atomic coordinates, directly from a polycrystalline sample. youtube.com

The different crystalline forms of a compound can possess distinct thermodynamic properties, which dictate their relative stability under various environmental conditions. google.comgoogle.com For sodium risedronate, extensive studies have shown that the hemi-pentahydrate form (often designated as Form A) is the most thermodynamically stable form under ambient temperature and humidity conditions. researchgate.netnih.govgoogle.com

The monohydrate form is considered metastable and can spontaneously convert to the more stable hemi-pentahydrate. google.com The stability relationships between polymorphs and pseudo-polymorphs can be investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC), which measures properties like melting points and heats of fusion. mdpi.comresearchgate.net Stability can also be assessed by exposing samples to controlled temperature and relative humidity and monitoring for any phase transformations using techniques like PXRD. google.com

A significant number of polymorphic and pseudo-polymorphic forms of sodium risedronate have been identified through extensive polymorph screening. iucr.org These forms are often designated by letters, including Forms A, B, B1, BB, C, D, E, F, G, and H. nih.govgoogle.com More recently, a new polymorph designated as Form P was discovered when crystallized in the presence of phenyl-β-D-galactopyranoside. mdpi.comnih.gov

Form B has been identified as a monohydrate through single-crystal X-ray analysis. google.com These different forms can be distinguished by their unique powder X-ray diffraction patterns.

grid_on
FormCharacteristic X-ray Diffraction Peaks (degrees 2θ)
Form B (Monohydrate)~6.0, 14.4, 19.6, 24.9, 25.4
Form C~5.6, 10.3, 12.9, 26.5, 30.9
Form D~9.9, 17.2, 22.1, 27.9, 29.2
Form E~8.4, 8.9, 13.6, 27.6, 27.9
Form F~6.6, 8.4, 8.9, 12.2, 18.6
Form G~8.0, 9.9, 12.2, 15.2, 19.6

Data sourced from patent literature. google.com

Spectroscopic Characterization

Alongside diffraction methods, spectroscopic techniques are crucial for characterizing the solid-state forms of this compound and distinguishing it from other polymorphs and hydrates. researchgate.net Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and solid-state Nuclear Magnetic Resonance (NMR) provide complementary information on the molecular structure and intermolecular interactions, such as hydrogen bonding, which differ between crystalline forms. researchgate.netmdpi.com

For instance, the various polymorphs of sodium risedronate exhibit distinct FTIR spectra. google.com The absorption bands can be used as another characteristic fingerprint to identify a specific form. Additionally, UV spectrophotometry has been used, showing that risedronate sodium has a maximum absorbance at a wavelength of 262 nm in an acetate (B1210297) buffer. nih.gov

multiline_chart
FormCharacteristic FTIR Absorption Bands (cm⁻¹)
Form B (Monohydrate)~624, 796, 912, 931, 951, 1046, 1105, 1123, 1323, 1641
Form C~615, 666, 1089, 1563, 1615
Form D~697, 807, 854, 955, 1187, 1218, 1576, 1646, 1719
Form E~801, 890, 935, 1656, 1689
Form F~971, 1133, 1306
Form G~724, 871, 1174, 1285

Data sourced from patent literature. google.com

Infrared Spectroscopy

Infrared (IR) spectroscopy serves as a valuable tool for characterizing the molecular vibrations of this compound. Studies utilizing Fourier Transform Infrared (FTIR) spectroscopy have identified characteristic peaks corresponding to the various functional groups within the molecule.

The FTIR spectrum of synthesized hydroxyapatite (B223615) (HA) nanoparticles, a model for bone mineral, shows characteristic peaks at 570, 601, and 3571 cm⁻¹. researchgate.net When these nanoparticles are loaded with risedronate sodium, the resulting spectrum displays the characteristic peaks of both the HA nanoparticles and risedronate sodium. researchgate.net This indicates the successful incorporation of the drug onto the nanoparticles.

A comparative analysis of the FTIR spectra of pure risedronate sodium and risedronate-loaded HA nanoparticles reveals the interactions between the drug and the mineral phase. The spectra suggest a strong interaction between the risedronate ions and the calcium ions at the surface of the apatite. nih.gov This interaction is crucial for the drug's mechanism of action, which involves binding to bone mineral.

SampleCharacteristic FTIR Peaks (cm⁻¹)Reference
Hydroxyapatite (HA) nanoparticles570, 601, 3571 researchgate.net
Risedronate sodium(Specific peak data not provided in the search results) researchgate.net
Risedronate-loaded HA nanoparticlesDisplays peaks from both HA and risedronate sodium researchgate.net

Raman Spectroscopy

Key findings from Raman spectroscopic studies include:

Monitoring Dehydration: During processes like fluid bed drying, Raman spectroscopy can directly track changes in the crystal lattice of risedronate sodium as it dehydrates. nih.gov This is a critical parameter as the removal of water from the crystal channels leads to a reversible contraction of the crystal lattice. nih.gov

Correlation with Physical Stability: The hydration state of risedronate, as measured by Raman spectroscopy, has a significant impact on the physical stability of tablets. nih.gov Lower final granulation moisture content, indicating a greater degree of dehydration, has been correlated with a greater increase in tablet thickness over time as the compound rehydrates. nih.gov

Spectral Changes: The most significant changes in the Raman spectra during dehydration occur in the C-H stretching region and the region containing the 3-picoline ring and PO₂⁻ stretches. nih.gov These changes are indicative of substantial alterations in the solid-state structure of risedronate. nih.gov

Interaction with Bone Mineral: Raman spectroscopy, in conjunction with other techniques, has been used to investigate the adsorption of risedronate onto nanocrystalline apatite. nih.gov The results suggest a strong interaction between the risedronate ions and calcium ions on the apatite surface. nih.gov

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of this compound in both solution and the solid state. Various NMR techniques, including ³¹P, ¹⁵N, ¹³C, and ¹H NMR, have provided detailed insights into the molecule's conformation and its interactions with bone mineral.

Solid-state ³¹P NMR studies have shown that the bisphosphonate groups of risedronate bind to bone mineral, displacing orthophosphate from the bone matrix. illinois.edunih.gov The binding of risedronate to bone has been described as weaker compared to other bisphosphonates like pamidronate and zoledronate. illinois.edu This is attributed to the primarily neutral pyridine (B92270) side chain of risedronate. nih.gov

¹⁵N NMR studies have further supported the weaker binding of risedronate, as the pyridine side chain is mostly neutral at physiological pH. illinois.edunih.gov In contrast, bisphosphonates with more basic side chains, like the imidazole (B134444) ring in zoledronate which is partially protonated, exhibit stronger binding. illinois.edunih.gov

¹H NMR spectroscopy has been utilized to quantify the release of bisphosphonates, such as zoledronic acid, from delivery systems, which is a method that can be applied to risedronic acid studies. mdpi.com Predicted ¹H NMR spectra for risedronate in D₂O are also available in databases. hmdb.ca

Investigations into the adsorption of risedronate on nanocrystalline apatites using NMR spectroscopy have confirmed a strong interaction between the risedronate ions and the calcium ions at the apatitic surface. nih.gov

NMR TechniqueKey Findings for Risedronic AcidReference
³¹P NMRBisphosphonate groups bind to bone mineral, displacing orthophosphate. illinois.edunih.gov
¹⁵N NMRThe neutral pyridine side chain leads to weaker bone binding compared to bisphosphonates with more basic side chains. illinois.edunih.gov
¹H NMRCan be used to quantify the release of the drug from delivery systems. mdpi.com

Structural Determinants of Biological Activity

Role of the Pyridyl Moiety

The pyridyl moiety, a nitrogen-containing heterocyclic ring, is a critical component of the risedronic acid structure and plays a significant role in its biological activity. nih.gov Risedronic acid is classified as a third-generation, nitrogen-containing bisphosphonate, and the presence of this nitrogen-containing heterocycle is a defining feature of this class, contributing to their increased anti-resorptive potency. nih.gov

The basic nature of the pyridine ring allows it to form stable salts when treated with acids. nih.gov In the context of its biological environment, the protonation state of the pyridine nitrogen is important. At the pH values where risedronate is typically found, the nitrogen atom of the pyridine group is protonated, resulting in a zwitterionic form of the molecule. nih.gov

Studies have shown that the interaction between the side-chain nitrogen of nitrogen-containing bisphosphonates like risedronate and specific amino acid residues, such as Thr201, in the enzyme farnesyl diphosphate (B83284) synthase (FDPS) is important for tight binding inhibition. nih.gov Furthermore, the interaction of risedronate with the phenyl ring of Tyr204 has been shown to be essential for maintaining the isomerized enzyme-inhibitor complex. nih.gov

However, compared to other nitrogen-containing bisphosphonates like zoledronate, which has an imidazole ring, the pyridine side chain of risedronate is considered to be primarily neutral, which results in weaker binding to bone mineral. nih.gov This difference in binding affinity is a key factor in the pharmacological profile of risedronic acid.

Significance of the P-C-P Bond Configuration

The P-C-P (phosphorus-carbon-phosphorus) bond is the central structural feature of all bisphosphonates, including risedronic acid. This configuration is a synthetic analogue of the P-O-P (pyrophosphate) bond found in endogenous pyrophosphates. nih.gov A crucial difference is that the P-C-P bond is resistant to enzymatic hydrolysis, unlike the P-O-P bond. nih.govdrugbank.com This resistance to breakdown is a key reason for the stability and long duration of action of bisphosphonates in the body. drugbank.com

The P-C-P moiety is essential for the high affinity of bisphosphonates for bone mineral, specifically hydroxyapatite. mdpi.com The two phosphonate groups chelate calcium ions on the surface of the bone, anchoring the drug to the site of action.

The specific arrangement of the phosphonate groups and the hydroxyl group at the C1 position (the carbon atom of the P-C-P bond) also influences the biological activity. The hydroxyl group at the central carbon of risedronate has been shown to enhance the binding of magnesium ions (Mg²⁺), which is important for its interaction with enzymes like FDPS, as well as its binding to hydroxyapatite mineral surfaces. nih.gov

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen bonding plays a crucial role in the structure, stability, and interactions of this compound. nih.govnih.gov Intermolecular hydrogen bonds are fundamental to ligand-receptor recognition processes. irb.hr

In the solid state, this compound exists as a zwitterion with the pyridine nitrogen protonated. nih.gov The crystal structure is stabilized by an extensive network of hydrogen bonds involving the phosphonate groups, the hydroxyl group, and the water molecule of hydration. nih.gov

The ability of the phosphonate and hydroxyl groups to act as both hydrogen bond donors and acceptors allows for complex intermolecular interactions. These interactions are not only important for the crystal packing but also for the interaction of risedronic acid with its biological targets. For instance, hydrogen bonds are formed between risedronate and amino acid residues in the active site of farnesyl diphosphate synthase (FDPS). nih.gov Specifically, the interaction with Thr201 is critical for tight binding. nih.gov

Synthesis and Derivatization of Risedronic Acid and Its Salts

Synthetic Pathways for Risedronic Acid

The synthesis of risedronic acid primarily involves the reaction of a carboxylic acid with phosphorus-containing reagents. nih.gov Various methods have been developed to improve the efficiency and environmental friendliness of this process. nih.goveurekaselect.com

The conventional synthesis of risedronic acid starts with 3-pyridylacetic acid, which is reacted with a combination of phosphorous acid (H₃PO₃) and a phosphorus halide, most commonly phosphorus trichloride (B1173362) (PCl₃). nih.govgoogle.com This reaction forms the characteristic P-C-P bond of bisphosphonates. nih.gov The process is typically followed by a hydrolysis step to yield the final risedronic acid product. nih.gov

The stoichiometry of the phosphorous reagents is a critical factor influencing the reaction's outcome. Research has shown that different ratios of phosphorous acid to phosphorus trichloride can significantly impact the yield and purity of the final product. nih.govresearchgate.net In some protocols, other phosphorus reagents like phosphorus oxychloride or phosphorus pentachloride have been used as alternatives to phosphorus trichloride. nih.govtaylorandfrancis.com

A possible mechanism when using only phosphorus trichloride in methanesulfonic acid (MSA) involves the initial reaction of the carboxylic acid with either phosphorus trichloride to form an acid chloride or with methanesulfonyl chloride (a product of the reaction between MSA and phosphorus trichloride) to form a mixed anhydride (B1165640) intermediate. nih.gov When sulfolane (B150427) is used as the solvent, the presence of both phosphorous acid and phosphorus trichloride is necessary. researchgate.net

The choice of solvent is a crucial parameter in the synthesis of risedronic acid due to the often heterogeneous nature of the reaction mixture. nih.govresearchgate.net Various solvents have been investigated, including:

Methanesulfonic acid (MSA): MSA has been shown to be an effective solvent, in some cases allowing the reaction to proceed with only phosphorus trichloride, without the need for phosphorous acid. nih.govresearchgate.net This is attributed to MSA's ability to react with phosphorus trichloride and initiate the reaction. researchgate.net However, a drawback of using MSA is that while it can produce a good yield, the resulting risedronic acid may be impure. eurekaselect.comresearchgate.net

Sulfolane: When sulfolane is used as a solvent, the presence of both phosphorous acid and phosphorus trichloride is required for the synthesis. researchgate.netresearchgate.net This solvent has been utilized in alternative protocols to obtain the target dronic acid in a purer form. researchgate.net

Chlorobenzene (B131634): This solvent has been used in the synthesis of risedronic acid, but it does not solubilize the reaction components well, leading to a two-phase reaction mixture that can solidify. google.com

Acetonitrile (B52724): As a water-miscible neutral solvent, acetonitrile offers an environmentally friendlier option. google.com Processes using acetonitrile have been developed to produce risedronic acid in high yields and better quality. google.com

Ionic Liquids (ILs): The use of ionic liquids as additives has been explored to develop "greener" and more practical syntheses. researchgate.net For instance, using [bmim][BF4] as an additive without any solvent has been shown to afford risedronic acid in a good yield and pure form. eurekaselect.comresearchgate.net

Microwave-assisted synthesis (MWAS) has emerged as a rapid and efficient alternative to conventional heating methods for producing risedronic acid. nih.govresearchgate.net This technique significantly reduces reaction times, often from several hours to just a few minutes, while achieving good product yields. researchgate.net

In one reported microwave-assisted method, risedronic acid was synthesized using phosphorus trichloride and phosphorous acid in sulfolane at 65°C, resulting in a 74% yield after hydrolysis. researchgate.net Another study demonstrated the synthesis of risedronate and its regioisomers using a microwave-assisted approach, highlighting the efficiency of this methodology. nih.gov The application of microwaves provides a more environmentally friendly and effective process for the synthesis of bisphosphonates. nih.gov

Optimizing reaction conditions is crucial for maximizing the purity and yield of risedronic acid while minimizing costs and waste. nih.gov Key parameters that are often adjusted include:

Ratio of P-reagents: The molar ratio of phosphorous acid to phosphorus trichloride is a significant factor. For example, in the synthesis of pamidronic acid in sulfolane, a 2:2 ratio of phosphorus trichloride to phosphorous acid was found to be optimal. researchgate.net For risedronic acid, various ratios have been explored to maximize yield. nih.gov

Temperature and Reaction Time: These parameters are interdependent and have a substantial impact on the reaction rate and product quality. For instance, an improved process for preparing risedronic acid involves heating the reaction mixture of 3-pyridylacetic acid and phosphorous acid to 60-65°C before adding phosphorus trichloride and then maintaining the temperature at 70-75°C. google.com

Solvent and Additives: As discussed previously, the choice of solvent and the use of additives like ionic liquids can significantly influence the reaction's efficiency and the purity of the final product. researchgate.net

Purification Techniques: Post-synthesis purification is essential for obtaining high-purity risedronic acid. Acid-base treatment is a common method, where risedronic acid is dissolved in water, the pH is adjusted to above seven with a base, and then brought down to 1-2 with a mineral acid to precipitate the purified product. google.com

The following table summarizes the impact of different synthetic conditions on the yield of risedronic acid, based on various research findings.

Starting MaterialPhosphorous Reagents (molar equivalents)SolventTemperature (°C)Reaction TimeYield (%)PurityReference
3-Pyridylacetic AcidPCl₃ (3) & P(OH)₃ (3)MSA/Diethyl CarbonateNot SpecifiedNot Specified73Not Reported nih.gov
3-Pyridylacetic AcidPCl₃ (2.1) & P(OH)₃ (1)MSANot SpecifiedNot Specified38Not Reported nih.gov
3-Pyridylacetic AcidPCl₃ (3.1)MSANot SpecifiedNot Specified74Unpure nih.govresearchgate.net
3-Pyridylacetic AcidPCl₃ (2) & P(OH)₃ (2)Sulfolane with [bmim][BF4] additiveNot SpecifiedNot Specified66Pure eurekaselect.comresearchgate.net
3-Pyridylacetic AcidPCl₃ (3) & P(OH)₃ (3)Not Specified (Microwave)653 min74Not Reported mdpi.com
3-Pyridylacetic AcidPCl₃ & P(OH)₃Acetonitrile70-755 hours84.5898.59% google.com

Preparation and Characterization of Risedronate Salts

For pharmaceutical applications, risedronic acid is often converted into a salt form, most commonly sodium risedronate. wikipedia.orggoogle.comgoogle.com The salt form can exist in various states of hydration, including a monohydrate and a hemi-pentahydrate. drugfuture.comfda.gov

The preparation of sodium risedronate typically involves reacting risedronic acid with a sodium-containing base, such as sodium hydroxide (B78521), sodium bicarbonate, or sodium carbonate. google.comgoogle.com The process is often carried out in an aqueous medium or a mixture of water and an organic solvent like isopropanol. google.comgoogle.com

One method for preparing sodium risedronate hemipentahydrate involves dissolving risedronic acid and an inorganic base in purified water, heating the mixture to 50-80°C, and then cooling it to 5-30°C to induce crystallization. google.com The resulting crystals are then filtered and dried. google.com Another approach involves adjusting the pH of an aqueous solution of risedronic acid to approximately 4.2-4.5 with a sodium hydroxide solution, followed by cooling to precipitate the sodium salt. google.com

The characterization of sodium risedronate formulations is crucial to ensure the correct crystalline form and purity. Techniques such as X-ray powder diffraction (XRPD), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) are used to identify and characterize the different hydrated forms. google.com For example, the crystalline form of risedronate sodium hemipentahydrate can be characterized by its specific XRPD pattern. google.com Furthermore, new solvates, such as an acetic acid disolvate, have been identified and characterized, which may offer different biopharmaceutical properties. nih.gov

The following table outlines different methods for the preparation of sodium risedronate.

Starting MaterialReagentsSolventKey Process StepsFinal ProductReference
Risedronic AcidSodium HydroxideWaterHeat to 50-80°C, cool to 5-30°C for crystallizationSodium Risedronate Hemipentahydrate google.com
Risedronic AcidSodium HydroxideWater/IsopropanolCool to 15°C, add NaOH solution, stir for ~2 hoursSodium Risedronate Hemipentahydrate google.com
Risedronic AcidSodium HydroxideWaterAdjust pH to 6.5-7.0, then adjust to 4.0-5.0 with acetic acidSodium Risedronate Hemipentahydrate google.com
Risedronic AcidSodium HydroxideWaterAdjust pH to 4.2-4.5, cool to 0-5°CRisedronate Sodium google.com

Selective Crystallization Techniques for Hydrates

The formation of specific hydrates and polymorphs of risedronate is a critical aspect of its pharmaceutical development, influencing properties such as solubility and stability. Researchers have employed various selective crystallization techniques to isolate desired forms, including risedronate sodium monohydrate and hemipentahydrate. mdpi.com

One approach involves the careful control of crystallization conditions. For instance, risedronate sodium can be selectively crystallized as the hemipentahydrate or the monohydrate. mdpi.com The process for preparing risedronate sodium hemipentahydrate can start with risedronic acid, which is reacted with a sodium-donating base like sodium hydroxide in an aqueous medium. google.com Another method involves converting risedronic acid or its monohydrate form into an organic amine salt, which is then reacted with a sodium-containing base in a water and methanol (B129727) mixture to yield the hemipentahydrate. google.com

Efforts to discover new crystalline forms or co-crystals have explored the use of various counterions, such as sugar alcohols, furanoses, and pyranoses. nih.gov In one study, 152 samples were prepared by mixing risedronate monosodium salt with different carbohydrates and subjected to kinetically and thermodynamically controlled crystallization processes. nih.gov While no co-crystals were formed, a new polymorphic form of risedronate monosodium salt, designated Form P, was discovered when crystallized in the presence of phenyl-β-d-galactopyranoside under thermodynamically controlled conditions. nih.gov This new form was characterized using techniques like solid-state NMR, X-ray powder diffraction, and differential scanning calorimetry. nih.gov Similarly, rapid precipitation using methanol as an anti-solvent in the presence of β-D-allopyranose led to another distinct form, Form B. mdpi.com

Furthermore, recrystallization from different solvents has led to the discovery of novel solvates. When sodium risedronate is recrystallized from acetic acid, a new acetic acid disolvate (Form J) is formed. nih.gov This solvate demonstrated altered dissolution properties, with delayed dissolution in simulated esophageal and gastric fluids but rapid and complete dissolution under simulated intestinal conditions, suggesting that creating novel solvates can enhance the biopharmaceutical properties of the drug. nih.gov

Crystalline FormMethod of PreparationKey FindingsReference
Hemipentahydrate Reaction of 3-pyridyl acetic acid with phosphorous acid and phosphorus trichloride, followed by reaction with sodium hydroxide in water.A process developed in the absence of organic solvents. google.com
Monohydrate Can be selectively crystallized.Mentioned as a starting material for hemipentahydrate synthesis. mdpi.comgoogle.com
Polymorph Form P Thermodynamically controlled crystallization of risedronate monosodium salt with phenyl-β-d-galactopyranoside.A new solid phase of risedronate monosodium salt was identified. nih.gov
Polymorph Form B Kinetically controlled crystallization (rapid precipitation) with β-D-allopyranose.Generated through a rapid change in solubility equilibrium. mdpi.com
Solvate Form J Recrystallization of sodium risedronate from acetic acid.An acetic acid disolvate with significantly different solubility in physiological buffers. nih.gov

Coordination Polymers for Advanced Delivery Systems

Coordination polymers represent a promising strategy for developing advanced drug delivery systems. These structures are formed by the coordination of metal ions with organic ligands, in this case, the risedronate molecule. The anionic phosphonate (B1237965) groups in risedronate make it an effective ligand for metal ions. csic.es

Researchers have successfully synthesized two new coordination polymers using risedronate (RIS) and biologically acceptable alkaline earth metals: [Ca(RIS)(H₂O)]n (Ca–RIS) and [Sr(RIS)(H₂O)]n (Sr–RIS). csic.es These novel compounds were designed to function as controlled delivery systems, particularly in the acidic environment of the stomach. csic.es

The structural characterization of these polymers revealed distinct differences. The Ca–RIS polymer is a one-dimensional (1D) chain where the Ca²⁺ ion is coordinated with oxygen atoms from three different risedronate ligands and one water molecule. csic.es In contrast, the Sr–RIS is a two-dimensional (2D) layered polymer, with each Sr²⁺ center coordinated by four different risedronate ligands through seven oxygen atoms and one water molecule. csic.es These structural variations are believed to influence their drug release characteristics. csic.es The study of these coordination polymers as controlled delivery systems aims to address issues like the low solubility of risedronate under acidic conditions. csic.es

Coordination PolymerMetal IonStructurePotential ApplicationReference
[Ca(RIS)(H₂O)]n Calcium (Ca²⁺)1D chain polymerControlled delivery system csic.es
[Sr(RIS)(H₂O)]n Strontium (Sr²⁺)2D layered polymerControlled delivery system csic.es

Novel Derivatizations and Analog Design for Enhanced Properties

The design of novel derivatives and analogs of risedronic acid is a key area of research aimed at enhancing its therapeutic properties, such as bone affinity and biocompatibility. Minor structural modifications to the bisphosphonate backbone can lead to significant changes in biological activity. nih.gov

A comparative study investigated risedronate (RSD) and its two regioisomers, 2-RSD and 4-RSD, which differ in the position of the nitrogen atom on the pyridyl ring. nih.gov These compounds were synthesized using a microwave-assisted method. The study found that the 2-RSD regioisomer exhibited a higher affinity for bone, as demonstrated by sorption studies on hydroxyapatite (B223615), and had similar permeability to the commercially available risedronate (3-RSD). nih.gov Importantly, 2-RSD also showed reduced cytotoxicity in bacterial cell assays, indicating potentially enhanced biocompatibility. nih.gov These findings underscore how subtle changes in molecular structure can significantly influence biological properties and therapeutic potential. nih.gov

The synthesis of risedronic acid itself has been optimized over time. An efficient method involves the reaction of 3-pyridylacetic acid with phosphorus oxychloride and phosphorous acid in methanesulfonic acid as a solvent. researchgate.net This approach has been generalized to produce other bisphosphonates, such as alendronate and ibandronate. researchgate.nettaylorandfrancis.com The clarification of reaction conditions, such as the optimal molar ratios of reagents, has been a focus of research to improve yield and purity, moving away from less efficient methods that used solvents like chlorobenzene where reactants were not well-solubilized. researchgate.netgoogle.com

CompoundKey Structural FeatureBone AffinityCytotoxicityReference
Risedronate (3-RSD) Pyridyl group at position 3StandardStandard nih.gov
2-RSD (regioisomer) Pyridyl group at position 2Higher than 3-RSDReduced compared to 3-RSD nih.gov
4-RSD (regioisomer) Pyridyl group at position 4Not specifiedNot specified nih.gov

Mechanistic Research on Risedronic Acid Monohydrate at the Cellular and Molecular Level

Interaction with Bone Mineral Matrix

Risedronic acid, a potent bisphosphonate, selectively targets the bone mineral matrix, where it exerts its inhibitory effects on bone resorption. This targeted action is fundamentally linked to its chemical structure and its strong affinity for the primary mineral component of bone.

Affinity for Hydroxyapatite (B223615) Crystals

Risedronic acid exhibits a pronounced affinity for hydroxyapatite crystals, the inorganic constituent of the bone matrix. patsnap.comnih.gov This attraction is a cornerstone of its mechanism of action, enabling its accumulation at sites of active bone remodeling. The molecular structure of bisphosphonates, including risedronate, features a P-C-P backbone that mimics the endogenous pyrophosphate structure, allowing for strong binding to the calcium ions present in hydroxyapatite. nih.gov

Mechanisms of Binding and Incorporation into Bone Matrix

The binding of risedronic acid to the bone matrix is a physicochemical process driven by its structural similarity to pyrophosphate. The two phosphonate (B1237965) groups in the risedronic acid molecule chelate calcium ions on the surface of hydroxyapatite crystals. This interaction allows for the stable incorporation of the drug into the bone matrix, particularly at sites undergoing active resorption where the mineral is more exposed. patsnap.comdrugbank.com

Once administered, approximately half of the absorbed risedronate is deposited onto bone surfaces, where it can remain for extended periods. nih.gov The remainder is cleared from the body without being metabolized. nih.govnih.gov This selective uptake and retention in the skeleton are crucial for its localized and sustained action on bone-resorbing cells. nih.gov

Comparative Analysis of Binding to Synthetic vs. Biological Apatite

Research comparing the binding of bisphosphonates to synthetic hydroxyapatite (HAP) versus carbonated apatite (CAP), which more closely resembles biological bone mineral, reveals significant differences. Studies have shown that bisphosphonates, including risedronate, generally exhibit a lower binding affinity for CAP compared to HAP. nih.gov

In one in vitro study, the binding affinity constants (KL) for risedronate were found to be considerably lower for CAP than for HAP. nih.gov This suggests that the presence of carbonate in the apatite crystal lattice, a key feature of biological apatite, influences the binding of risedronic acid. nih.govmdpi.com The stereochemical differences between the bisphosphonate molecule and the substituted apatite surface may affect the number of possible binding interactions. nih.gov

The rank order of binding affinity for CAP among three tested bisphosphonates was determined to be zoledronate > alendronate > risedronate. nih.gov This finding underscores the importance of using bone-mimicking materials like CAP in preclinical evaluations to gain a more accurate understanding of how these drugs will interact with the biological bone matrix. nih.gov

Comparative Binding Affinity of Bisphosphonates to Apatite Crystals

Bisphosphonate Binding Affinity Constant (KL) for HAP (M-1) Binding Affinity Constant (KL) for CAP (M-1)
Zoledronate 3.10 x 106 1.23 x 106
Alendronate 2.65 x 106 0.22 x 106
Risedronate 2.73 x 106 0.043 x 106

Data sourced from in vitro dissolution experiments. nih.gov

Osteoclast-Specific Mechanisms of Action

The primary cellular target of risedronic acid is the osteoclast, the cell responsible for bone resorption. The drug's effects are mediated through a series of specific cellular and molecular events following its release from the bone matrix.

Internalization via Fluid-Phase Endocytosis

During the process of bone resorption, osteoclasts create an acidic microenvironment at the bone surface, which leads to the dissolution of the mineral matrix. drugbank.com This localized acidification releases the risedronic acid that was bound to the hydroxyapatite. drugbank.comnih.gov The released risedronic acid is then taken up by the osteoclasts through a process known as fluid-phase endocytosis. drugbank.comnih.gov This non-specific internalization process involves the engulfment of extracellular fluid containing the dissolved drug into vesicles.

Intracellular Acidification and Cytosolic Release

Once inside the osteoclast within endocytic vesicles, the environment within these vesicles becomes acidified. drugbank.com This intracellular acidification is a normal physiological process within the cell. The drop in pH within the vesicles facilitates the release of risedronic acid from the endocytic compartment into the cytosol of the osteoclast. drugbank.comnih.gov It is within the cytosol that risedronic acid can interact with its molecular target and exert its inhibitory effects on osteoclast function and survival. drugbank.com Studies on osteoclasts have shown that extracellular acidification can lead to a decrease in intracellular pH, a process that is central to the mechanism of action of risedronic acid. nih.govjci.org

Inhibition of the Mevalonate (B85504) Pathway

Risedronic acid, a nitrogen-containing bisphosphonate (N-BP), exerts its primary pharmacological effect by targeting the mevalonate pathway within osteoclasts. patsnap.comnih.gov This metabolic pathway is essential for the production of cholesterol and, more critically for osteoclast function, isoprenoid lipids. patsnap.com By interfering with this pathway, risedronic acid disrupts key cellular processes necessary for bone resorption. patsnap.comontosight.ai The compound is internalized by osteoclasts during bone resorption, where it then acts on its intracellular target. patsnap.comyoutube.com In vivo studies in rats have confirmed that N-BPs like risedronate selectively affect the mevalonate pathway in osteoclasts. nih.gov This targeted inhibition is a hallmark of the mechanism of action for this class of bisphosphonates. nih.govbiorxiv.org

Farnesyl Pyrophosphate Synthase Inhibition

The specific molecular target of risedronic acid within the mevalonate pathway is the enzyme farnesyl pyrophosphate synthase (FPPS). patsnap.comnih.govontosight.ai Risedronate is a potent inhibitor of FPPS. nih.govrsc.org This enzyme catalyzes the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). biorxiv.org The nitrogen atom in the heterocyclic ring of risedronic acid is crucial for its high-potency inhibition of FPPS. nih.gov The inhibition of FPPS by N-BPs like risedronate can be time-dependent and leads to an intracellular accumulation of isopentenyl pyrophosphate (IPP), which can be converted into a cytotoxic ATP analog, further contributing to the drug's effect. researchgate.net Structural studies have detailed the interaction between risedronate and the active site of human FPPS, providing a molecular basis for its inhibitory action. nih.govosti.gov

Disruption of Isoprenoid Lipid Biosynthesis

By inhibiting FPPS, risedronic acid effectively halts the synthesis of the key isoprenoid lipids, FPP and GGPP. patsnap.combiorxiv.orgnih.gov These molecules are vital precursors for the post-translational modification of proteins, a process known as prenylation. patsnap.combiorxiv.org The depletion of the isoprenoid lipid pool is a direct and critical consequence of FPPS inhibition, forming the link between the initial enzymatic interaction and the subsequent disruption of osteoclast function. patsnap.comyoutube.com The prevention of FPP and GGPP biosynthesis is the central mechanism through which risedronic acid impairs essential cellular activities in osteoclasts. nih.gov

Impairment of Small GTPase Signaling Protein Prenylation

The isoprenoid lipids FPP and GGPP serve as lipid attachments for small GTP-binding proteins (GTPases), such as those from the Ras, Rho, and Rab families. ontosight.ainih.gov This attachment process, called prenylation (specifically farnesylation or geranylgeranylation), is essential for the proper localization and function of these signaling proteins, anchoring them to cellular membranes. nih.govresearchgate.net Risedronic acid's inhibition of FPPS prevents this crucial modification. patsnap.comresearchgate.net The lack of prenylation disrupts the function of small GTPases that regulate vital osteoclast processes, including cytoskeletal arrangement, membrane ruffling (formation of the ruffled border), and vesicular trafficking. patsnap.comresearchgate.net Research shows that treatment with risedronate leads to the accumulation of unprenylated GTPases in the cytosol, altering their subcellular distribution and rendering them inactive. researchgate.netnih.gov This impairment of GTPase signaling is a key step leading to the loss of bone-resorbing capacity. patsnap.comyoutube.combiorxiv.org

Modulation of Osteoclast Activity and Bone Resorption Kinetics

Risedronic acid is a potent inhibitor of osteoclast-mediated bone resorption. nih.govnih.gov Its primary mechanism involves binding to hydroxyapatite bone mineral, particularly at sites of active remodeling. patsnap.comyoutube.com When osteoclasts begin to resorb this mineralized matrix, the acidic environment releases the risedronic acid, which is then internalized by the osteoclast. youtube.comdrugbank.com

Inside the cell, the inhibition of FPPS and the disruption of small GTPase prenylation lead to profound changes in osteoclast morphology and function. patsnap.comnih.gov The cells fail to form the characteristic "ruffled border," a highly folded membrane structure essential for secreting acid and enzymes to dissolve bone. patsnap.com This leads to a state where osteoclasts may still adhere to the bone surface but are functionally inactivated. nih.gov In vitro and in vivo studies have consistently shown that risedronic acid reduces bone resorption and decreases the number of active osteoclasts. nih.govnih.govnih.gov This modulation of osteoclast activity results in a reduction in bone turnover, which is evident from the decrease in bone resorption markers. nih.gov

Effects on Other Bone Cell Lineages (Preclinical in vitro and in vivo Studies)

While the primary target of risedronic acid is the osteoclast, preclinical studies have investigated its effects on other bone cell lineages, such as osteoblasts (bone-forming cells) and osteocytes. The findings suggest that risedronic acid may have complex effects on these cells.

An in vitro study using MC3T3-E1 osteoblastic cells found that while high concentrations (10⁻⁴ M and 10⁻³ M) of risedronate decreased cell proliferation and viability after 48 and 72 hours, a concentration of 10⁻⁴ M stimulated Type I collagen synthesis. nih.gov This same concentration also led to increased alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, and was associated with high calcium content, indicating matrix mineralization. nih.gov These results suggest that risedronate may promote osteoblast differentiation under certain conditions. nih.gov

Another study in a rat model of glucocorticoid-induced osteoporosis found that risedronate reduced osteocyte apoptosis caused by glucocorticoids. nih.gov It also increased the expression of cyclooxygenase-2 (COX-2) and bone alkaline phosphatase (b-ALP) gene expression in bone marrow cells, suggesting a positive effect on bone formation. nih.gov

Conversely, some in vitro research has indicated that risedronate can directly inhibit osteoclast differentiation from precursor cells (bone marrow-derived macrophages) in a dose-dependent manner. nih.gov This suggests an additional mechanism beyond inhibiting the function of mature osteoclasts.

Table 1: Effects of Risedronate on MC3T3-E1 Osteoblastic Cells In Vitro Data sourced from a study on osteoblastic cell cultures. nih.gov

Parameter Assessed Risedronate Concentration Time Point Observed Effect
Cell Proliferation & Viability 10⁻⁴ M, 10⁻³ M 48h, 72h Decrease
Type I Collagen Synthesis 10⁻⁴ M 48h, 72h Stimulation
Alkaline Phosphatase (ALP) Activity 10⁻⁴ M 7d, 10d Increase
Matrix Mineralization (Calcium Content) 10⁻⁴ M 14d High Content Observed

Table 2: Mentioned Compound Names

Compound Name
Risedronic acid
Risedronic acid monohydrate
Farnesyl pyrophosphate
Geranylgeranyl pyrophosphate
Isopentenyl pyrophosphate
Zoledronic acid
Alendronate
Ibandronate
Etidronate
Clodronate
Pamidronate
Minodronic acid
Geranylgeraniol
Methylprednisolone
Dexamethasone
NS-398
Fosmidomycin

Impact on Osteoblast Differentiation and Activity

Risedronic acid has been shown to directly influence osteoblasts, the cells responsible for new bone formation. Research indicates that it can promote the differentiation and functional activity of these cells through various molecular pathways.

One key mechanism involves the upregulation of connexin 43 (Cx43), a gap junction protein crucial for cell-to-cell communication. nih.gov Studies using a mesenchymal cell line demonstrated that risedronic acid dose-dependently increased the transcriptional activity of the Cx43 promoter. nih.gov This effect was additive when combined with the pro-osteogenic transcription factors Runx2 or Dlx5. nih.gov Consequently, risedronic acid treatment led to increased protein expression of Cx43, as well as the essential osteoblast transcription factors Runx2, Osterix, and Dlx5, suggesting a positive regulatory loop that enhances osteoblastic differentiation. nih.gov

ParameterCell LineRisedronate ConcentrationOutcomeReference
Transcription Factor Activity C2C12 Mesenchymal Cells50µMIncreased osterix (OSE)-luciferase activity nih.gov
Gene Expression C2C12 Mesenchymal CellsDose-dependentIncreased protein expression of Cx43, Runx2, Osterix, Dlx5 nih.gov
Collagen Synthesis MC3T3-E1 Osteoblastic Cells10⁻⁴MStimulated Type I Collagen synthesis nih.gov
Enzyme Activity MC3T3-E1 Osteoblastic Cells10⁻⁴MIncreased Alkaline Phosphatase (ALP) activity nih.gov
Mineralization MC3T3-E1 Osteoblastic Cells10⁻⁴MHigh calcium content observed nih.gov

Influence on Adipocyte Differentiation in Bone Marrow

The bone marrow microenvironment contains mesenchymal stem cells (MSCs) which can differentiate into various cell types, including osteoblasts and adipocytes (fat cells). There is often an inverse relationship between osteogenesis (bone formation) and adipogenesis (fat formation) within the bone marrow. Risedronic acid has been found to influence this lineage commitment, favoring bone formation over fat accumulation.

In vitro studies have shown that risedronate dose-dependently inhibits adipogenesis from human bone marrow MSCs. nih.gov This inhibitory effect is linked to the suppression of key factors that promote the formation of osteoclasts, the cells that break down bone. nih.gov Specifically, risedronate was found to suppress the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in differentiated adipocytes, a critical signaling molecule for osteoclast formation. nih.gov

Clinical evidence supports these in vitro findings. A study analyzing bone biopsies from postmenopausal women treated with risedronate for three years revealed a significant impact on marrow fat. nih.gov Compared to a placebo group where marrow fat increased, the risedronate-treated group showed a significant reduction in adipocyte volume and number. nih.gov This change was associated with a significant decrease in the expression of peroxisome proliferator-activated receptor gamma 2 (PPARγ2), a master regulator of adipogenesis, within the bone marrow. nih.gov These results provide the first in vivo demonstration in humans that bisphosphonates can reduce bone marrow fat, which may contribute to their beneficial effects on bone mass. nih.gov

Study TypeModelKey FindingsMolecular TargetReference
In Vitro Human Mesenchymal Stem CellsInhibited adipocyte differentiationSuppressed RANKL expression in adipocytes nih.gov
In Vivo Postmenopausal Women (Bone Biopsies)Reduced adipocyte volume and numberReduced PPARγ2 expression nih.gov

Regulation of Osteocyte Viability and Apoptosis

Osteocytes are the most abundant cell type in mature bone tissue, acting as mechanosensors and orchestrators of bone remodeling. Their apoptosis (programmed cell death) is a key signal that can trigger bone resorption. Risedronic acid has demonstrated a protective effect on these cells by inhibiting apoptosis.

In preclinical models using rats, risedronate treatment was effective in suppressing osteocyte apoptosis induced by mechanical fatigue loading. nih.gov Microdamage created in the ulna led to a significant increase in apoptotic osteocytes, an effect that was mitigated by risedronate. nih.gov The treatment reduced the density of apoptotic osteocytes in the microdamage area by approximately 50% compared to vehicle-treated controls. nih.gov Further in vivo research confirmed that nitrogen-containing bisphosphonates, including risedronate, provide significant protection against osteocyte apoptosis, which is thought to be a primary signal for initiating bone remodeling. ors.org

The anti-apoptotic effect of risedronate has also been observed in models of estrogen deficiency. In ovariectomized (OVX) rats, a model for postmenopausal osteoporosis, estrogen depletion leads to an initial wave of osteocyte apoptosis, stimulating osteoclast activity and subsequent bone loss. nih.gov Treatment with risedronate significantly reduced the number of caspase-3 positive (apoptotic) osteocytes and empty lacunae in the vertebral cancellous bone of these rats, thereby helping to preserve bone mass and microarchitecture. nih.gov

ModelConditionRisedronate EffectKey MetricReference
Rat Ulna Cyclic Fatigue LoadingSuppressed osteocyte apoptosis~50% reduction in apoptotic osteocyte density nih.gov
Ovariectomized Rat Estrogen DeficiencyInhibited osteocyte apoptosisReduced caspase-3 positive osteocytes nih.gov

Modulation of Cytokines and Bone Turnover Markers in Preclinical Models

Risedronic acid exerts its anti-resorptive effects not only by acting directly on bone cells but also by modulating the complex signaling environment of bone, which includes various cytokines and bone turnover markers.

Studies in postmenopausal women have shown that risedronate treatment significantly reduces the number of circulating osteoclast precursors and their subsequent formation and activity. nih.gov This cellular effect is accompanied by a reduction in the levels of pro-osteoclastogenic cytokines. Specifically, after three months of treatment, there was a significant decrease in the levels of RANKL and Tumor Necrosis Factor-alpha (TNF-α) in cell cultures, as well as a reduction in serum levels of TNF-α and osteoprotegerin (OPG). nih.gov In vitro investigations further revealed that risedronate inhibits the expression of c-Fos and nuclear factor of activated T cells c1 (NFATc1), two transcription factors that are essential for RANKL-mediated osteoclast differentiation. researchgate.net

Marker TypeMarkerModel/Study PopulationEffect of RisedronateReference
Cytokine RANKLPostmenopausal Women (Cell Culture)Decrease nih.gov
Cytokine TNF-αPostmenopausal Women (Cell Culture & Serum)Decrease nih.gov
Cytokine OPGPostmenopausal Women (Serum)Decrease nih.gov
Transcription Factor c-Fos, NFATc1In Vitro (BMMs)Inhibition of expression researchgate.net
Bone Turnover Marker Bone ALPPostmenopausal WomenDecrease (-46.5% at 6 months) nih.gov
Bone Turnover Marker CTXPostmenopausal WomenDecrease (-62.9% at 6 months) nih.gov

Comparative Mechanistic Studies with Other Bisphosphonates

The class of bisphosphonate drugs includes several compounds with similar, yet distinct, mechanistic properties. Comparative studies help to elucidate the relative activities of these agents.

In a head-to-head comparison of the effects on osteocyte apoptosis, both risedronate and alendronate were shown to be effective. nih.gov In a rat model of cyclic fatigue loading, both drugs significantly suppressed the increase in osteocyte apoptosis caused by microdamage. Risedronate reduced the density of apoptotic osteocytes by about 50%, while alendronate reduced it by approximately 40%, with no statistically significant difference found between the two at the doses tested. nih.gov

Mathematical modeling has also been used to compare the long-term effects of risedronate and alendronate on bone remodeling and microdamage accumulation in canine vertebrae. nih.gov The model, which assumes that bisphosphonates suppress the activation of basic multicellular units and reduce the area of resorption, predicted that both drugs would initially cause a rapid increase in bone volume and microdamage within the first one to two years of treatment. nih.gov

A large-scale network meta-analysis of 36 randomized trials compared the efficacy of various bisphosphonates in preventing fractures. While zoledronic acid appeared to be the most effective in reducing the risk of vertebral fractures compared to several other bisphosphonates including risedronate and alendronate, both risedronate and alendronate were found to be significantly effective at preventing these fractures when compared to a placebo. nih.gov

ComparisonBisphosphonates ComparedModelKey Comparative FindingReference
Osteocyte Apoptosis Risedronate, AlendronateRat Fatigue LoadingBoth suppressed apoptosis; no significant difference between them. nih.gov
Bone Remodeling Risedronate, AlendronateCanine Vertebral Model (Theoretical)Both predicted to increase bone volume and initial microdamage. nih.gov
Fracture Prevention Risedronate, Alendronate, Zoledronic acid, othersHuman Clinical Trials (Network Meta-analysis)Zoledronic acid showed the highest efficacy for vertebral fracture prevention, but risedronate was also significantly effective vs. placebo. nih.gov

Preclinical Pharmacological Investigations of Risedronic Acid Monohydrate

Anti-Resorptive Efficacy in Animal Models

The anti-resorptive properties of risedronic acid have been extensively evaluated in several animal models of osteoporosis. These studies have consistently demonstrated its ability to prevent bone loss, preserve bone architecture, and enhance bone strength.

Risedronic acid has shown significant efficacy in preventing bone loss in various experimental models of osteoporosis. In ovariectomized (OVX) rats, a well-established model for postmenopausal osteoporosis, treatment with risedronate has been shown to effectively inhibit the expected decrease in bone mineral density (BMD). nih.govnih.gov Similarly, in a mouse model of estrogen-deficient osteoporosis, topical administration of risedronate led to a significant increase in femoral BMD. nih.gov

Studies in orchidectomized (ORX) male rats, a model for male osteoporosis due to hypogonadism, have also demonstrated the protective effects of risedronate on bone mass. nih.gov Furthermore, in a mouse model of lipopolysaccharide (LPS)-mediated inflammatory bone loss, risedronate administration significantly attenuated the loss of bone. nih.gov These findings from various animal models consistently highlight the potent anti-resorptive action of risedronic acid in conditions of accelerated bone loss. nih.govnih.govnih.gov

Beyond preserving bone mass, risedronic acid has been shown to have a positive impact on the microarchitecture of trabecular bone. In ovariectomized minipigs, treatment with risedronate preserved the trabecular architecture in the vertebrae. nih.gov This preservation is crucial as bone strength is tightly linked to both bone mass and its underlying structure. nih.gov

The effects of risedronic acid on bone mass and strength are dose-dependent. In a study using sciatic neurectomized young rats, a model for immobilization-induced bone loss, high-dose risedronate not only prevented the loss of cancellous bone mineral density but also increased it to levels higher than in sham-operated controls. nih.gov This high dose also prevented the loss of maximum load and stiffness in the femoral distal metaphysis. nih.gov In contrast, low-dose risedronate only prevented the loss of cancellous bone mineral density. nih.gov

Similarly, in ovariectomized rats, treatment with risedronate at doses of 0.5 and 2.5 mg/kg improved microstructural parameters, while a lower dose of 0.1 mg/kg was less effective. nih.govspringermedizin.de In orchidectomized rats, a specific dose of risedronate was shown to reduce bone remodeling and restore bone volume to levels higher than the sham group, leading to improved biomechanical parameters. nih.gov These studies underscore the importance of dose in achieving optimal therapeutic effects on both bone mass and its mechanical properties.

Dose-Dependent Effects of Risedronate in Animal Models
Animal ModelDoseEffect on Bone MassEffect on Biomechanical StrengthCitation
Sciatic Neurectomized Young RatsHigh-dose (0.5 mg/kg/day)Increased cancellous vBMD above sham levelsPrevented loss of maximum load and stiffness nih.gov
Sciatic Neurectomized Young RatsLow-dose (0.25 mg/kg/day)Prevented loss of cancellous vBMDNot specified nih.gov
Ovariectomized Rats0.5 and 2.5 mg/kgImproved microstructural parametersImproved biomechanical properties (FEA) nih.govspringermedizin.de
Orchidectomized Rats0.5 mg/kg/dayRestored bone volume to levels higher than shamImproved biomechanical parameters nih.gov

Osteoclastogenesis and Precursor Modulation

Risedronic acid exerts its anti-resorptive effects primarily by targeting osteoclasts, the cells responsible for bone breakdown. It interferes with their formation, function, and survival.

In vitro studies have provided detailed insights into how risedronic acid modulates the development of osteoclasts from their precursor cells. Risedronate has been shown to directly inhibit the differentiation of osteoclasts from bone marrow-derived macrophages in a dose-dependent manner. nih.gov It also suppresses osteoclast differentiation in co-cultures of bone marrow cells and osteoblasts. nih.gov

The molecular mechanisms underlying this inhibition involve the suppression of key transcription factors necessary for osteoclastogenesis. Risedronate significantly inhibits the expression of c-Fos and nuclear factor of activated T cells c1 (NFATc1), both of which are induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a critical cytokine for osteoclast formation. nih.gov Furthermore, studies on human mesenchymal stromal cells (MSCs) have shown that risedronate can favor their differentiation towards osteoblasts, the bone-forming cells, suggesting a dual role in promoting bone formation while inhibiting resorption. nih.gov

Risedronic acid not only inhibits the formation of new osteoclasts but also affects the vitality and activity of mature osteoclasts. nih.gov It is known to induce apoptosis (programmed cell death) in osteoclasts. nih.govresearchgate.net This is achieved through the inhibition of farnesyl pyrophosphate synthase, an enzyme in the mevalonate (B85504) pathway that is crucial for the post-translational modification of small GTP-binding proteins necessary for osteoclast function and survival. drugbank.com

Studies have demonstrated that treatment with risedronate leads to a significant reduction in osteoclast vitality and activity. nih.gov In postmenopausal women with osteoporosis, risedronate treatment was effective in lowering the number of circulating osteoclast precursors, their formation, vitality, and activity in cultures. nih.gov This comprehensive regulation of both the formation and function of osteoclasts underscores the potent anti-resorptive efficacy of risedronic acid.

Effects of Risedronate on Osteoclastogenesis and Vitality
Study TypeModelKey FindingsCitation
In vitroBone marrow-derived macrophagesDose-dependently inhibited osteoclast differentiation. nih.gov
In vitroCo-culture of bone marrow cells and osteoblastsSuppressed osteoclast differentiation. nih.gov
In vitroHuman mesenchymal stromal cellsFavored osteogenic differentiation. nih.gov
In vivo/In vitroPostmenopausal women with osteoporosisReduced number, formation, vitality, and activity of osteoclast precursors. nih.gov

Extended Preclinical Applications

Anti-Parasitic Activity and Mechanisms

Recent preclinical investigations have demonstrated the potential of risedronic acid as an anti-parasitic agent, targeting key pathways in protozoan parasites.

Studies have shown its efficacy against Plasmodium falciparum, the parasite responsible for malaria. Risedronic acid exhibited a 50% inhibitory concentration (IC50) of 20.3 ± 1.0 μM against the blood stages of the parasite. nih.gov The mechanism of action appears to be the modulation of protein prenylation, specifically inhibiting the transfer of the farnesyl pyrophosphate group to parasite proteins. nih.gov In vivo experiments in a murine model with Plasmodium berghei demonstrated an 88.9% inhibition of the parasite on the seventh day of treatment. nih.gov

Furthermore, risedronic acid has shown significant activity against Trypanosoma cruzi, the causative agent of Chagas' disease. It displays rapid, cytocidal activity in vitro. nih.gov In a murine model of acute Chagas' disease, treatment with risedronate led to over 90% reductions in parasitemia and a significant increase in the survival of the treated animals. nih.gov The observed effects suggest a trypanocidal rather than a trypanostatic activity, as evidenced by the near-complete disappearance of amastigote nests in the hearts of treated animals. nih.gov

Interactive Data Table: Anti-Parasitic Activity of Risedronic Acid

ParasiteModelKey FindingsMechanism of Action
Plasmodium falciparum In vitroIC50 of 20.3 ± 1.0 μM against blood stages. nih.govInhibition of farnesyl pyrophosphate transfer. nih.gov
Plasmodium berghei In vivo (mice)88.9% inhibition of the parasite after 7 days of treatment. nih.govNot specified in the study.
Trypanosoma cruzi In vitroRapid, cytocidal activity. nih.govFarnesyl pyrophosphate synthase inhibitor. nih.gov
Trypanosoma cruzi In vivo (mice)>90% reduction in parasitemia; significant increase in survival. nih.govNot specified in the study.

Direct Anti-Proliferative Effects on Cancer Cell Lines (beyond bone metastases)

The anti-proliferative effects of risedronic acid on cancer cells appear to be highly dependent on the cellular microenvironment. In a preclinical model using the human breast cancer cell line MDA-231, risedronate did not demonstrate direct anti-proliferative effects on these cells when cultured in vitro or on the growth of metastatic breast cancer in soft tissues surrounding bones in nude mice.

However, the same study revealed a marked decrease in the tumor burden specifically within the bone of risedronate-treated animals. This suggests that the inhibitory action of risedronate on cancer cell proliferation is indirect and likely mediated by its effects on the bone microenvironment, rather than a direct cytotoxic effect on the cancer cells themselves when they are outside of the skeletal niche.

Modulation of Autophagy in Cancer Models

Currently, there is a lack of specific preclinical studies detailing the direct modulation of autophagy in cancer models by risedronic acid monohydrate. While autophagy is a critical process in cancer cell survival and response to therapy, research has not yet elucidated a clear, direct mechanistic link between risedronic acid and the autophagic pathways in cancer cells. Further investigation is required to determine if risedronic acid has any significant influence on this cellular process in the context of cancer.

Investigational Targets for Non-Skeletal Related Conditions

Beyond its anti-parasitic and context-dependent anti-cancer activities, preclinical studies have identified other potential non-skeletal applications for risedronic acid, primarily related to its anti-inflammatory and immunomodulatory properties.

One study demonstrated that risedronate exhibits intrinsic anti-hypernociceptive and anti-inflammatory activity in experimental pain models. nih.gov This effect was associated with a reduction in inflammatory cell infiltration and the inhibition of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and leukotriene B4 (LTB4). nih.gov

Furthermore, risedronate has been shown to have an immunomodulatory effect on M2 macrophages, which are implicated in immunosuppression within the tumor microenvironment. In combination with docetaxel, risedronate was found to upregulate the expression of the chemokine CXCL10 and decrease the expression of CCL17 and Arginase 1 in M2 macrophages in vitro. nih.gov This suggests a potential role for risedronate in shifting the immune landscape of tumors. nih.gov

Risedronate has also been investigated for its effects on circulating osteoclast precursors. Studies in postmenopausal women have shown that risedronate can reduce the number of these precursors in the peripheral blood, suggesting a systemic effect on the cells involved in bone resorption. unito.it

Finally, a meta-analysis of randomized controlled trials has suggested that risedronate treatment may be effective in reducing the risk of hip fractures in patients with neurological diseases such as Alzheimer's disease, stroke, and Parkinson's disease. nih.gov

Interactive Data Table: Investigational Non-Skeletal Targets of Risedronic Acid

Investigational TargetModel/Study TypeKey Findings
Inflammation and Pain Experimental pain models (rats and mice)Exhibited anti-hypernociceptive and anti-inflammatory activity; inhibited TNF-α and LTB4 release. nih.gov
Immunomodulation In vitro (M2 macrophages)In combination with docetaxel, upregulated CXCL10 and downregulated CCL17 and Arginase 1 expression. nih.gov
Osteoclast Precursors Human (postmenopausal women)Reduced the number of circulating osteoclast precursors. unito.it
Neurological Diseases Meta-analysis of RCTsReduced risk of hip fracture in patients with Alzheimer's, stroke, and Parkinson's disease. nih.gov

Advanced Research Methodologies and Future Directions

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the behavior of drug molecules at an atomic level. nih.govnih.gov These methods provide insights into the dynamic processes that are often difficult to capture through experimental techniques alone, offering a window into the nuanced interactions of risedronic acid with its biological targets and the bone mineral matrix.

Ligand-Target Interactions

The primary molecular target of risedronic acid is Farnesyl Pyrophosphate Synthase (FPPS), an enzyme crucial for osteoclast function. guidetopharmacology.orgnih.govnih.gov Computational docking studies and MD simulations are used to model the precise binding of risedronate within the active site of FPPS. These models help to elucidate the key interactions, such as hydrogen bonds and electrostatic forces, that are responsible for the potent inhibitory effect of risedronate. mdpi.com For example, in silico docking studies have been used to compare the binding affinity of risedronate to FPPS with that of modified risedronate conjugated in nanoparticle formulations, predicting how such modifications might influence target engagement. mdpi.com These simulations are critical for understanding the structure-activity relationship and for the rational design of new bisphosphonate derivatives with potentially enhanced potency or selectivity.

Bone Binding Dynamics

A defining characteristic of risedronic acid is its strong affinity for hydroxyapatite (B223615), the primary mineral component of bone. guidetopharmacology.orgnih.govnih.gov Molecular dynamics simulations are employed to study the adsorption, diffusion, and retention of risedronate on various hydroxyapatite crystal surfaces. arxiv.org These simulations model the binding free energies and can help to resolve inconsistencies observed in experimental measurements. arxiv.org Studies have shown that factors like the nitrogen-containing functional groups within the risedronate molecule and the protonation state of the hydroxyapatite surface significantly influence binding affinity. arxiv.org By simulating these complex interactions, researchers can predict how different bisphosphonates will distribute and persist within the bone matrix, which is a key determinant of their therapeutic efficacy and duration of action. researchgate.net

Table 1: Computational Approaches in Risedronic Acid Research
MethodologyArea of InvestigationKey Findings & Insights
Molecular DockingLigand-Target Interaction (FPPS)Predicts binding affinity and identifies key amino acid interactions. Used to evaluate novel formulations. mdpi.com
Molecular Dynamics (MD) SimulationLigand-Target Interaction (FPPS)Simulates the dynamic stability of the risedronate-FPPS complex over time.
Molecular Dynamics (MD) SimulationBone Binding Dynamics (Hydroxyapatite)Calculates binding free energies to different crystal faces; clarifies the role of molecular structure and surface properties on binding affinity. arxiv.org

Novel Imaging Techniques for Preclinical Assessment of Bone Remodeling

Evaluating the efficacy of risedronic acid in preclinical models relies on advanced imaging techniques that can qualitatively and quantitatively assess changes in bone structure and metabolism. behinnegareh.com These methods are crucial for understanding how the drug affects the continuous process of bone remodeling, which involves the coupled action of bone resorption by osteoclasts and bone formation by osteoblasts. radiopaedia.org

Novel preclinical imaging modalities provide high-resolution, non-invasive insights into drug effects:

Micro-Computed Tomography (µCT): This is a high-resolution X-ray imaging technique that has become a gold standard in preclinical bone research. behinnegareh.com It allows for the detailed 3D visualization and quantification of bone microarchitecture, including parameters like bone volume to tissue volume ratio (BV/TV), trabecular number, thickness, and spacing. nih.gov Studies utilizing µCT have demonstrated the ability of risedronate, particularly when delivered via novel nanoparticle systems, to preserve trabecular bone structure in animal models of osteoporosis. nih.govresearchgate.net

Radiolabeled Bisphosphonates for SPECT/PET: Functional imaging using bisphosphonates labeled with radionuclides, such as Technetium-99m (for SPECT) or Gallium-68 (for PET), allows for the visualization of bone turnover. nih.gov These tracers accumulate in areas of active bone metabolism, providing a map of osteoblastic activity. nih.gov This approach can be used to assess the metabolic response of bone to risedronate therapy.

Magnetic Resonance Imaging (MRI): While less common for routine bone density assessment, specific MRI techniques can provide information on bone marrow composition and detect changes associated with bisphosphonate treatment. tsnmjournals.org In some cases, MRI findings in patients on long-term bisphosphonate therapy have been described, highlighting the need to distinguish drug-induced changes from other pathologies. tsnmjournals.org

Development of Bone-Targeting Delivery Systems for Risedronic Acid Monohydrate

Despite its efficacy, the oral bioavailability of risedronic acid is low. This has spurred the development of advanced drug delivery systems designed to improve its absorption and specifically target it to bone tissue, thereby enhancing therapeutic outcomes and potentially reducing side effects. Much of this research focuses on nanotechnology-based carriers.

Examples of these novel systems include:

Hydroxyapatite (HA) Nanoparticles: Given risedronate's natural affinity for HA, nanoparticles made from this biomaterial are a logical choice for a delivery vehicle. mdpi.comresearchgate.net Formulations using risedronate adsorbed onto HA nanoparticles, sometimes combined with zinc, have been shown to improve bone density, mechanical properties, and microarchitecture more effectively than the drug alone in preclinical osteoporosis models. researchgate.netnih.gov

Polymeric Nanoparticles: Biodegradable polymers like thiolated chitosan are used to create nanoparticles that can encapsulate risedronate. mdpi.com These systems can offer advantages such as increased mucoadhesive properties and a controlled drug release profile. mdpi.com

Surface-Modified Nanoparticles: To improve circulation time and targeting efficiency, nanoparticles can be coated with polymers like polyethylene glycol (mPEG). Studies on risedronate-loaded, mPEG-coated HA-chitosan nanoparticles have demonstrated enhanced relative bioavailability and superior restoration of bone architecture in animal models compared to uncoated nanoparticles or the drug alone. nih.gov

Emerging Research on this compound in Non-Traditional Applications

While primarily known for its role in treating bone disorders, recent research has begun to uncover potential therapeutic applications for risedronic acid in other areas, leveraging its effects on cellular pathways beyond bone resorption.

Oncology: In breast cancer survivors, particularly those on aromatase inhibitor therapy which can accelerate bone loss, risedronate has been shown to be beneficial for preserving spine and hip bone mineral density. nih.govnih.gov While this is related to its bone-protective effects, it represents an important application in a specific patient population outside of primary osteoporosis.

Anti-inflammatory and Analgesic Effects: Preclinical studies have demonstrated that risedronate possesses intrinsic anti-inflammatory and anti-nociceptive (pain-reducing) properties. In experimental models of arthritis and inflammatory pain, risedronate significantly inhibited the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and leukotriene B4 (LTB4), leading to reduced inflammatory cell infiltration and pain response. nih.gov

Cardiovascular Disease: Emerging evidence suggests potential cardiovascular benefits. One study in osteoporotic women with cardiovascular risk factors found that prolonged treatment with risedronate improved the elasticity of both large and small arteries. nih.gov More recently, a study using artificial intelligence to screen FDA-approved drugs identified risedronate as a candidate for treating dilated cardiomyopathy (DCM) associated with a specific genetic mutation. arizona.educardiovascularbusiness.com In animal models with this mutation, risedronate was found to correct the protein's shape and normalize heart function, prompting plans for clinical trials. arizona.educardiovascularbusiness.com

Unveiling New Molecular Targets Beyond Farnesyl Pyrophosphate Synthase

The well-established mechanism of action for nitrogen-containing bisphosphonates like risedronate is the inhibition of FPPS. nih.gov However, ongoing research suggests that risedronate may influence other molecular targets, which could explain some of its diverse biological effects.

Integration of Omics Technologies in this compound Research

The advent of high-throughput omics technologies, including transcriptomics, proteomics, metabolomics, and genomics, has provided unprecedented opportunities to elucidate the complex molecular mechanisms underlying the therapeutic effects of this compound. These approaches allow for a global and unbiased analysis of genes, proteins, and metabolites, offering a systems-level understanding of the drug's impact on bone biology.

Transcriptomic Analyses: Unraveling Gene Expression Signatures

Transcriptomics has been instrumental in deciphering the effects of risedronic acid on gene expression in bone cells, particularly osteoblasts. Studies have revealed that risedronic acid can induce dose-dependent and time-dependent changes in the expression of a wide array of genes involved in critical cellular processes.

A key study investigated the impact of low (10⁻⁸M) and high (10⁻⁴M) concentrations of risedronate on gene expression in rat osteoblastic cells at 1 and 24 hours. The findings demonstrated a differential regulation of genes, with some being similarly affected by both concentrations while others were uniquely regulated by either the low or high dose. nih.govnih.gov

At the 1-hour mark, a low concentration of risedronate exclusively regulated 11 genes (1 related to signaling and 10 to osteogenesis), whereas a high concentration solely affected 7 genes (3 in signaling and 4 in osteogenesis). nih.gov After 24 hours, the low concentration uniquely influenced 8 genes (3 for signaling and 5 for osteogenesis), while the high concentration impacted 30 genes (16 in signaling and 14 in osteogenesis). nih.gov Notably, the lower concentration was found to transiently and selectively upregulate several genes associated with cell differentiation. nih.govnih.gov

Furthermore, research has highlighted the upregulation of specific genes by risedronic acid that are crucial for osteogenic lineage and bone formation. For instance, studies have shown that risedronate treatment can lead to an increased expression of the cyclooxygenase-2 (COX-2) gene. nih.gov Additionally, a combined transcriptomic and proteomic analysis of osteocytes treated with risedronate revealed a significant upregulation of messenger RNAs (mRNAs) that encode for zinc-proteins. nih.gov

Table 1: Differential Gene Expression in Osteoblastic Cells Treated with Risedronic Acid

Time Point Risedronate Concentration Number of Solely Regulated Genes Functional Categories of Genes
1 hour Low (10⁻⁸M) 11 Signaling, Osteogenesis
1 hour High (10⁻⁴M) 7 Signaling, Osteogenesis
24 hours Low (10⁻⁸M) 8 Signaling, Osteogenesis
24 hours High (10⁻⁴M) 30 Signaling, Osteogenesis

This table summarizes the differential gene regulation in rat osteoblastic cells upon treatment with low and high concentrations of risedronate at different time points, as detailed in the research findings.

Proteomic Profiling: Identifying Protein-Level Alterations

Proteomics provides a direct window into the functional machinery of the cell by analyzing the entire protein complement. In the context of risedronic acid research, proteomic studies have begun to identify key proteins and pathways that are modulated by the drug in bone cells.

A significant study combined high-throughput screening of differential mRNAs with mass spectrometric characterization of proteins in osteocytes treated with risedronate. This research identified 84 proteins in the osteocyte proteome map. nih.gov The study found that risedronate treatment affected the expression of 10 of these proteins, which are associated with the cytoskeleton, stress-response, and metabolism. nih.gov These findings provide a molecular basis for understanding the anti-apoptotic effects of bisphosphonates on osteocytes. nih.gov

Table 2: Proteins in Osteocytes with Altered Expression Following Risedronate Treatment

Protein Category Number of Affected Proteins Implicated Cellular Functions
Cytoskeletal Proteins Not Specified Cell structure, motility, and integrity
Stress-Response Proteins Not Specified Cellular defense and repair mechanisms
Metabolic Proteins Not Specified Cellular energy production and biosynthesis

This table outlines the categories of proteins found to be differentially expressed in osteocytes after treatment with risedronate, highlighting the cellular functions that are likely impacted.

Metabolomic and Genomic Perspectives: Emerging Areas of Investigation

While transcriptomics and proteomics have provided valuable insights, the application of metabolomics and genomics specifically to this compound research is still in its nascent stages.

Metabolomics , the comprehensive study of metabolites in a biological system, holds the potential to identify novel biomarkers of risedronate's efficacy and to further elucidate its mechanism of action by revealing changes in metabolic pathways. Although studies on other bisphosphonates, such as zoledronic acid, have utilized metabolomics to identify therapeutic biomarkers, dedicated metabolomic profiling studies for risedronic acid are not yet widely reported in the scientific literature. frontiersin.orgnih.gov As risedronate is not systemically metabolized, its direct impact on the metabolome may be subtle and tissue-specific. nih.gov

Genomics , which involves the study of an organism's complete set of DNA, can help in identifying genetic variations that may influence an individual's response to risedronate therapy. Pharmacogenomic studies in the broader context of bisphosphonates have explored how genetic variants in pathways like the mevalonate (B85504) pathway could affect treatment outcomes. nih.gov However, large-scale genomic analyses specifically focused on identifying genetic markers that predict the response to risedronic acid are an area for future research.

The integration of these multi-omics datasets will be crucial for building comprehensive models of risedronate's action, paving the way for personalized medicine approaches in the treatment of bone disorders.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing and characterizing risedronic acid monohydrate for research purposes?

  • Methodological Answer : Synthesis involves sequential phosphorylation of 3-pyridinyl-1-hydroxyethylidene-1,1-bisphosphonic acid, followed by controlled hydration to form the monohydrate. Characterization requires X-ray diffraction (XRD) for crystallinity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and thermogravimetric analysis (TGA) to verify hydration stability. Ensure purity via high-performance liquid chromatography (HPLC) with UV detection .
  • Experimental Design : Include stepwise synthesis protocols, solvent selection (e.g., aqueous ethanol for crystallization), and validation against reference standards (e.g., CAS 329003-65-8) .

Q. How should researchers design assays to evaluate risedronic acid’s inhibitory effects on osteoclast-mediated bone resorption?

  • Methodological Answer : Use in vitro osteoclast cultures derived from bone marrow macrophages, stimulated with RANKL. Quantify resorption pits on calcium phosphate-coated plates using scanning electron microscopy (SEM) or toluidine blue staining. Normalize data to controls and apply non-linear regression models (e.g., IC₅₀ calculations) .
  • Validation : Cross-validate results with biochemical markers (e.g., TRAP5b activity) and reference inhibitors like zoledronic acid .

Advanced Research Questions

Q. What experimental models best differentiate the pharmacokinetic and pharmacodynamic profiles of this compound in preclinical studies?

  • Methodological Answer :

  • In vitro : Use human osteoblast-osteoclast co-cultures to simulate bone remodeling. Measure drug uptake via LC-MS/MS and correlate with farnesyl pyrophosphate synthase (FPPS) inhibition using enzymatic assays .
  • In vivo : Employ ovariectomized (OVX) rodent models to mimic postmenopausal osteoporosis. Assess bone mineral density (BMD) via micro-CT and serum biomarkers (e.g., CTX-1 for resorption) .
    • Data Analysis : Apply mixed-effects models to account for inter-animal variability and longitudinal changes .

Q. How can researchers resolve contradictions in reported efficacy data for risedronic acid across different experimental systems?

  • Methodological Answer : Conduct meta-analyses of dose-response data, stratifying by model type (e.g., cell lines vs. animal models). Use sensitivity analysis to identify confounding variables (e.g., calcium/vitamin D co-administration) .
  • Case Study : Compare potency in heterocyclic N-BPs (e.g., risedronic acid vs. zoledronic acid) using FPPS inhibition assays and in vivo BMD outcomes .

Q. What strategies optimize dose-response studies for risedronic acid to balance efficacy and toxicity in translational research?

  • Methodological Answer : Implement adaptive dose-ranging designs, starting with in vitro IC₅₀ values (e.g., ~1–10 nM for FPPS inhibition) and scaling to in vivo equivalents using allometric principles. Monitor renal toxicity biomarkers (e.g., serum creatinine) in long-term rodent studies .
  • Statistical Tools : Use Emax models for dose optimization and Bayesian frameworks for uncertainty quantification .

Q. How can researchers validate synergistic effects between risedronic acid and calcium/vitamin D formulations?

  • Methodological Answer : Perform isobolographic analysis in OVX rats treated with risedronic acid (0.5 mg/kg/week) and varying doses of calcium/vitamin D. Assess synergy via combination indices (CI < 1) and bone biomechanical testing (e.g., three-point bending) .
  • Data Interpretation : Compare outcomes to sequential therapy protocols (e.g., M05BB04) to avoid confounding .

Q. What analytical methods ensure accurate quantification of risedronic acid in pharmacokinetic studies?

  • Methodological Answer : Use derivatization with trimethylsilyl reagents followed by GC-MS or HPLC-MS/MS with ion-pairing chromatography (e.g., tetrabutylammonium phosphate). Validate methods per ICH guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (85–115%) .
  • Challenges : Address low oral bioavailability (<1%) by optimizing sampling protocols for plasma and urine .

Cross-Cutting Methodological Considerations

Q. How should researchers design longitudinal studies to assess risedronic acid’s long-term skeletal and extraskeletal effects?

  • Methodological Answer : Use multi-arm cohorts in aging or cancer models (e.g., xenografts for anti-tumor effects). Track outcomes via dual-energy X-ray absorptiometry (DXA), histomorphometry, and RNA-seq for mevalonate pathway genes .
  • Ethical Compliance : Follow ARRIVE guidelines for animal welfare and include sham-operated controls .

Q. What biomarkers are most reliable for evaluating risedronic acid’s therapeutic efficacy in clinical research?

  • Methodological Answer : Prioritize bone turnover markers (e.g., NTX-1 for resorption, P1NP for formation) and imaging endpoints (e.g., trabecular bone score). Validate against fracture risk reduction in phase III trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.